molecular formula C18H22N2O6S2 B6560221 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946283-68-7

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6560221
CAS No.: 946283-68-7
M. Wt: 426.5 g/mol
InChI Key: IDRFEYJQRRPRON-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure, followed by the introduction of the methanesulfonyl group at the 1-position. Subsequent sulfonation with 2,5-dimethoxybenzenesulfonyl chloride completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction products may include tetrahydroquinoline derivatives.

  • Substitution: Substitution reactions can lead to the formation of various sulfonamide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound may be used as a probe in biological studies to investigate enzyme activities or cellular processes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-5-yl)-2,5-dimethoxybenzene-1-sulfonamide

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Uniqueness: This compound is unique due to its specific substitution pattern on the tetrahydroquinoline ring and the presence of the dimethoxybenzene sulfonamide group

Properties

IUPAC Name

2,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-15-7-9-17(26-2)18(12-15)28(23,24)19-14-6-8-16-13(11-14)5-4-10-20(16)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRFEYJQRRPRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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